2-Methyloctyl methacrylate

Description

Structure

3D Structure

Properties

CAS No. |

67905-46-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-methyloctyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C13H24O2/c1-5-6-7-8-9-12(4)10-15-13(14)11(2)3/h12H,2,5-10H2,1,3-4H3 |

InChI Key |

MBKJMZOZZHUVLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)COC(=O)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyloctyl Methacrylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloctyl methacrylate is an organic compound belonging to the methacrylate ester family. While not a commonly cataloged chemical, its structure suggests potential applications in polymer science as a monomer for the synthesis of specialized polymers with tailored properties. This technical guide provides a detailed overview of its chemical structure, estimated physicochemical properties based on related long-chain alkyl methacrylates, and a general experimental protocol for its synthesis. The biological relevance of alkyl methacrylates is also discussed in the context of biocompatibility and toxicology, as specific signaling pathway interactions are not characteristic of this class of molecules.

Chemical Structure and Identification

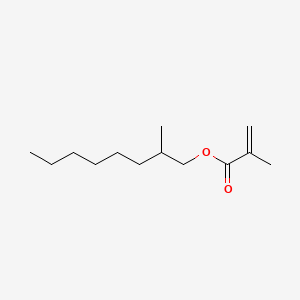

This compound consists of a methacrylate group esterified with a 2-methyloctyl alcohol. The "2-methyl" designation indicates a methyl group located on the second carbon of the octyl chain.

Molecular Formula: C₁₃H₂₄O₂

Chemical Structure:

Caption: Chemical structure of this compound.

Estimated Physicochemical Properties

Due to the lack of available experimental data for this compound, its physicochemical properties have been estimated based on data from structurally similar long-chain alkyl methacrylates. These esters share the same methacrylate functional group and have alkyl chains of comparable length, which allows for a reasonable approximation of their properties.

| Property | 2-Ethylhexyl Methacrylate | Lauryl Methacrylate (Dodecyl Methacrylate) | Stearyl Methacrylate (Octadecyl Methacrylate) | This compound (Estimated) |

| CAS Number | 688-84-6 | 142-90-5 | 32360-05-7 | Not Available |

| Molecular Formula | C₁₂H₂₂O₂ | C₁₆H₃₀O₂ | C₂₂H₄₂O₂ | C₁₃H₂₄O₂ |

| Molecular Weight ( g/mol ) | 198.30 | 254.41 | 338.58 | ~212.34 |

| Density (g/cm³) | ~0.884 | ~0.868 | ~0.864 | ~0.87-0.89 |

| Boiling Point (°C) | ~228 | ~272 | ~335 | ~240-250 |

| Refractive Index | ~1.439 | ~1.445 | ~1.451 | ~1.44-1.45 |

Experimental Protocols

General Synthesis of this compound via Transesterification

A common and efficient method for the synthesis of long-chain alkyl methacrylates is the transesterification of a short-chain methacrylate, such as methyl methacrylate, with the corresponding long-chain alcohol. This method avoids the direct handling of methacrylic acid and can be driven to high conversion by removing the low-boiling alcohol byproduct.

Reaction: Methyl Methacrylate + 2-Methyloctanol ⇌ this compound + Methanol

Materials:

-

Methyl methacrylate (MMA)

-

2-Methyloctanol

-

Catalyst (e.g., lithium hydroxide, sodium borohydride, or an organotin compound)[1]

-

Polymerization inhibitor (e.g., hydroquinone)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask

-

Distillation apparatus (fractional distillation column)

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 2-methyloctanol, an excess of methyl methacrylate (acting as both reactant and solvent), a catalytic amount of a suitable transesterification catalyst, and a polymerization inhibitor. The flask is equipped with a magnetic stir bar and a fractional distillation column.

-

Reaction: The reaction mixture is heated to reflux. The progress of the reaction is monitored by observing the temperature at the head of the distillation column. A binary azeotrope of methanol and methyl methacrylate will distill off at a lower temperature than the boiling point of the bulk reaction mixture.[1]

-

Work-up: Once the reaction is complete (as indicated by the cessation of methanol distillation or by analytical methods such as GC-MS), the reaction mixture is cooled to room temperature.

-

Purification: The excess methyl methacrylate and solvent are removed under reduced pressure using a rotary evaporator. The crude product is then washed with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the final product is purified by vacuum distillation to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Alkyl methacrylates are not typically associated with specific signaling pathways in the way that drugs or endogenous signaling molecules are. Their biological relevance is primarily understood in the context of toxicology and, for the resulting polymers, biocompatibility.

-

Toxicology: Lower alkyl methacrylates are known to be skin sensitizers and can cause irritation upon contact.[2] The reactivity of the acrylate double bond allows for Michael addition reactions with nucleophilic groups in proteins and other biological macromolecules, which is a proposed mechanism for their toxicity.[3][4] Generally, the toxicity of methacrylate esters is influenced by their physicochemical properties, such as lipophilicity and molecular volume, which affect their ability to penetrate biological membranes.[5]

-

Genotoxicity: As a class, lower alkyl methacrylates have not shown evidence of being carcinogenic and are generally negative for gene mutations in prokaryotic systems.[2][6]

-

Biocompatibility of Polymers: Polymers derived from long-chain alkyl methacrylates are often hydrophobic and can be used in various biomedical applications, including dental materials and drug delivery systems.[7] The long alkyl side chain can influence the physical properties of the polymer, such as its glass transition temperature and surface energy, which in turn affects its interaction with biological systems.

References

- 1. RU2411231C2 - Method for synthesis alkyl methacrylates - Google Patents [patents.google.com]

- 2. Lower alkyl methacrylate | Explore Safe Usage — Methacrylate Producers Association, Inc. [mpausa.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical properties of methacrylate resin-based root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methyloctyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for producing 2-methyloctyl methacrylate, a valuable monomer in various research and development applications. The document details experimental protocols for the two main synthetic pathways: transesterification of methyl methacrylate and direct esterification of methacrylic acid. Quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

This compound is a branched-chain acrylic monomer. Its structure, featuring a chiral center at the 2-position of the octyl chain, imparts unique properties to polymers derived from it. These properties can be advantageous in applications requiring specific solubility, thermal, and mechanical characteristics, making it a monomer of interest in fields such as drug delivery, specialty coatings, and advanced materials. This guide outlines reliable laboratory-scale methods for its synthesis.

Synthetic Pathways

The synthesis of this compound can be effectively achieved through two primary chemical reactions:

-

Transesterification: This method involves the reaction of a readily available methacrylate ester, typically methyl methacrylate (MMA), with 2-methyloctan-1-ol in the presence of a catalyst. The equilibrium is driven forward by the removal of the methanol byproduct.

-

Direct Esterification: This classic approach involves the direct reaction of methacrylic acid with 2-methyloctan-1-ol, usually in the presence of an acid catalyst and an entrainer to remove the water formed during the reaction.

The selection of the synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Signaling Pathway for Synthesis

Caption: Synthetic routes to this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar long-chain branched alkyl methacrylates, such as 2-ethylhexyl methacrylate. Researchers should optimize these conditions for their specific laboratory setup and purity requirements.

Method 1: Transesterification of Methyl Methacrylate

This procedure utilizes a tin-based catalyst for the transesterification reaction.

Materials:

-

Methyl Methacrylate (MMA)

-

2-Methyloctan-1-ol

-

Dibutyltin oxide (DBTO) or p-Toluenesulfonic acid (p-TSA)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (optional, as a solvent and azeotropic agent)

-

Sodium hydroxide solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Activated carbon

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using an entrainer)

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-methyloctan-1-ol (1.0 mol), methyl methacrylate (1.2 to 2.0 mol, excess), a catalytic amount of dibutyltin oxide (e.g., 0.1-0.5 mol%) or p-TSA, and a small amount of hydroquinone (e.g., 0.1 wt%) to inhibit polymerization. Toluene can be added as a solvent and to aid in the azeotropic removal of methanol.

-

Reaction: Heat the mixture to reflux (typically 110-140°C). The methanol produced will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by observing the amount of methanol collected. The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a 5% sodium hydroxide solution to remove the acidic catalyst and unreacted methacrylic acid (if formed).

-

Wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Add a small amount of activated carbon and stir for 30 minutes to decolorize the solution.

-

-

Purification:

-

Filter the mixture to remove the drying agent and activated carbon.

-

Remove the solvent and excess methyl methacrylate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Method 2: Direct Esterification of Methacrylic Acid

This method employs a strong acid catalyst to directly esterify methacrylic acid with 2-methyloctan-1-ol.

Materials:

-

Methacrylic Acid

-

2-Methyloctan-1-ol

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid (p-TSA)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (as an entrainer)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Same as for the transesterification method.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-methyloctan-1-ol (1.0 mol), methacrylic acid (1.1 mol), a catalytic amount of concentrated sulfuric acid or p-TSA (e.g., 1-2 mol%), and a polymerization inhibitor such as hydroquinone (e.g., 0.1 wt%). Add toluene as an entrainer to facilitate the removal of water.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete in 3-6 hours.

-

Work-up:

-

After cooling, dilute the reaction mixture with an inert solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted methacrylic acid), and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude ester by vacuum distillation.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of long-chain branched alkyl methacrylates, which can be used as a reference for the synthesis of this compound.

| Parameter | Transesterification | Direct Esterification |

| Reactants | Methyl Methacrylate, 2-Methyloctan-1-ol | Methacrylic Acid, 2-Methyloctan-1-ol |

| Catalyst | Dibutyltin oxide, p-TSA | Sulfuric acid, p-TSA |

| Molar Ratio (Alcohol:Ester/Acid) | 1 : 1.2-2.0 | 1 : 1.1 |

| Reaction Temperature | 110-140 °C | 110-130 °C |

| Reaction Time | 4-8 hours | 3-6 hours |

| Typical Yield | > 85% | > 90% |

| Purity (after distillation) | > 98% | > 99% |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include those for the vinyl protons (2 signals, ~5.5-6.1 ppm), the methylene protons of the ester group (~4.0 ppm), the methyl group on the methacrylate backbone (~1.9 ppm), and the various protons of the 2-methyloctyl chain.

-

¹³C NMR: Characteristic signals for the carbonyl carbon (~167 ppm), the vinyl carbons (~125 and ~136 ppm), the ester methylene carbon (~67 ppm), and the carbons of the 2-methyloctyl group are expected.

-

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester (~1720 cm⁻¹), the C=C stretch of the alkene (~1635 cm⁻¹), and C-H stretches of the alkyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the monomer and confirm its molecular weight.

Experimental Workflow Visualization

Caption: General experimental workflow for synthesis.

Safety Considerations

-

Methacrylate monomers can be irritants and sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

The reagents used, such as strong acids and catalysts, are corrosive and/or toxic. Consult the safety data sheets (SDS) for all chemicals before use.

-

Polymerization of methacrylate monomers is an exothermic process. The use of an inhibitor is crucial to prevent uncontrolled polymerization during synthesis and storage. Store the purified monomer with a small amount of inhibitor in a cool, dark place.

2-Methyloctyl methacrylate CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific substance "2-Methyloctyl methacrylate" is not readily found in chemical databases with a registered CAS number or a dedicated Safety Data Sheet (SDS). This guide is based on the inferred chemical structure and safety data from structurally similar and well-documented methacrylate esters. It is imperative to handle any novel or uncharacterized substance with extreme caution and to perform a thorough risk assessment before use.

Introduction

This compound is presumed to be the methacrylate ester of 2-methyloctan-1-ol. As a member of the methacrylate ester family, it is anticipated to share similar chemical and toxicological properties with other common methacrylates. These compounds are versatile monomers used in the synthesis of a wide range of polymers with applications in various fields, including medical devices and drug delivery systems. This document provides a technical overview of the anticipated properties, safety considerations, and handling protocols for this compound, based on data from analogous compounds.

Chemical and Physical Properties (Comparative Data)

Due to the absence of specific data for this compound, the following table presents data for structurally related and commercially available methacrylate esters to provide an estimated profile.

| Property | Methyl Methacrylate | Ethyl Methacrylate | 2-Methylbutyl Methacrylate |

| CAS Number | 80-62-6[1][2] | 97-63-2[3][4] | 60608-94-8[5] |

| Molecular Formula | C₅H₈O₂[6] | C₆H₁₀O₂ | C₉H₁₆O₂[5] |

| Molecular Weight | 100.12 g/mol [6] | 114.14 g/mol [4] | 156.22 g/mol [5] |

| Boiling Point | 100 °C | 119 °C | Not available |

| Flash Point | 10 °C | 20 °C | Not available |

| Density | 0.936 g/cm³ | 0.917 g/cm³ | Not available |

| Vapor Pressure | 38.7 mmHg at 20 °C | 15.5 mmHg at 20 °C | Not available |

Safety and Hazard Information (Based on Analogous Compounds)

Methacrylate esters are generally characterized by a similar hazard profile. The following table summarizes the typical hazards associated with this class of compounds.

| Hazard Category | Description | Precautionary Statements (Examples) |

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] P233: Keep container tightly closed.[6] P240: Ground and bond container and receiving equipment.[6] P241: Use explosion-proof electrical/ventilating/lighting equipment.[4] |

| Skin Corrosion/ Irritation | Causes skin irritation.[4] Prolonged or repeated contact may cause dermatitis. | P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] |

| Serious Eye Damage/ Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Respiratory Irritation | May cause respiratory irritation.[1][4] | P261: Avoid breathing mist, vapours and spray.[6] P271: Use only outdoors or in a well-ventilated area.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

| Skin Sensitization | May cause an allergic skin reaction.[1][4] | P272: Contaminated work clothing should not be allowed out of the workplace.[6] P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1] |

Experimental Protocols

Given the anticipated hazards of this compound, the following general experimental protocols for handling flammable and irritant liquids should be strictly followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin Protection: A lab coat and closed-toe shoes are required.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary.

Handling and Storage

-

Grounding: All containers and transfer equipment must be properly grounded to prevent static discharge, which can be an ignition source.[3]

-

Inert Atmosphere: For reactions sensitive to air or for prolonged storage, consider handling under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, peroxides, strong acids, and strong bases.

Spill and Waste Disposal

-

Spill: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visualizations

General Workflow for Handling Hazardous Chemicals

Caption: A generalized workflow for the safe handling of hazardous chemicals.

Common Health Hazards of Methacrylate Esters

Caption: Primary health hazards associated with exposure to methacrylate esters.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. fishersci.com [fishersci.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. 2-Methylbutyl methacrylate | C9H16O2 | CID 108480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl Methacrylate SDS, 80-62-6 Safety Data Sheets - ECHEMI [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Methyloctyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctyl methacrylate is a long-chain alkyl methacrylate monomer. Its structure, featuring a branched octyl ester group, suggests properties that are of significant interest in polymer science and material development. Like other long-chain alkyl methacrylates, it is a valuable monomer for the synthesis of polymers with low glass transition temperatures, hydrophobicity, and unique mechanical properties. These characteristics make such polymers suitable for a range of applications, including as pressure-sensitive adhesives, coatings, and potentially in the biomedical field as components of drug delivery systems. This guide provides a detailed summary of the anticipated physical and chemical characteristics of this compound, along with generalized experimental protocols for its synthesis and polymerization.

Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by its molecular weight and the branched nature of the 2-methyloctyl group. The following tables summarize key quantitative data, largely estimated from data available for its isomers and other long-chain alkyl methacrylates.

Table 1: Estimated Physical Properties of this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C13H24O2 | - |

| Molecular Weight | 212.33 g/mol | - |

| Appearance | Clear, colorless liquid | Expected to be similar to other alkyl methacrylates. |

| Boiling Point | ~230-250 °C | Estimated based on isomers. |

| Density | ~0.88 - 0.92 g/cm³ | Estimated based on isomers. |

| Refractive Index | ~1.43 - 1.45 | Estimated based on isomers. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., toluene, THF, acetone). | Typical for long-chain alkyl methacrylates. |

Table 2: Chemical Characteristics and Reactivity

| Property | Description |

| Reactivity | The methacrylate group is susceptible to free-radical polymerization. The ester linkage can undergo hydrolysis under acidic or basic conditions. |

| Polymerization | Readily undergoes free-radical polymerization to form poly(this compound). Can be copolymerized with other vinyl monomers. |

| Hazardous Reactions | Uncontrolled polymerization can occur if not properly inhibited, especially when exposed to heat, light, or contaminants. This can lead to a rapid increase in temperature and pressure.[1] |

| Inhibitors | Typically stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization.[1] |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and polymerization of long-chain alkyl methacrylates, which can be adapted for this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of a long-chain alkyl methacrylate through the acid-catalyzed esterification of methacrylic acid with the corresponding long-chain alcohol.

Materials:

-

Methacrylic acid

-

2-Methyloctanol

-

Sulfuric acid (concentrated, catalyst)

-

Toluene (for azeotropic removal of water)

-

Hydroquinone (inhibitor)

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methacrylic acid (1.0 equivalent), 2-methyloctanol (1.2 equivalents), toluene (as solvent), and a catalytic amount of concentrated sulfuric acid.

-

Add a small amount of hydroquinone to inhibit the polymerization of the methacrylate.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to remove unreacted methacrylic acid and the acidic catalyst.

-

Wash the organic layer with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the toluene.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

Free-Radical Polymerization of this compound

This protocol outlines a typical free-radical polymerization of a long-chain alkyl methacrylate monomer.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN, initiator)

-

Toluene or other suitable organic solvent

-

Nitrogen or Argon gas source

-

Schlenk flask or similar reaction vessel with a condenser

-

Methanol (for precipitation)

Procedure:

-

Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.

-

In a Schlenk flask, dissolve the purified monomer and AIBN (initiator) in toluene. The concentration of the monomer and initiator will depend on the desired molecular weight of the polymer.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can inhibit free-radical polymerization.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a nitrogen or argon atmosphere.

-

Allow the polymerization to proceed for the desired time. The reaction time will influence the monomer conversion and the final molecular weight of the polymer.

-

Cool the reaction to room temperature to quench the polymerization.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated poly(this compound) by filtration.

-

Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

Mandatory Visualizations

Caption: Synthesis of this compound via Fischer Esterification.

Applications in Drug Development

Polymers derived from long-chain alkyl methacrylates are gaining attention in the field of drug delivery due to their biocompatibility and tunable properties. The hydrophobicity imparted by the long alkyl chain can be advantageous for encapsulating lipophilic drugs.

-

Nanoparticle Formulation: Poly(long-chain alkyl methacrylate)s can be formulated into nanoparticles that serve as carriers for therapeutic agents. These nanoparticles can protect the encapsulated drug from degradation and control its release profile. The "stealth" properties of such nanoparticles, which help them evade the immune system, can be enhanced with surface modifications, for example, with polyethylene glycol (PEG).[2]

-

Controlled Release: The release of a drug from a poly(alkyl methacrylate) matrix is often diffusion-controlled. The length of the alkyl side chain influences the polymer's glass transition temperature and hydrophobicity, thereby affecting the drug release kinetics.

-

Biocompatibility: While poly(methyl methacrylate) (PMMA) has a long history of use in biomedical applications and is generally considered biocompatible, the biocompatibility of polymers derived from longer-chain methacrylates should be evaluated for specific applications.[3] The presence of residual monomer can be a source of cytotoxicity.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.[4]

-

Ventilation: Handle the monomer in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

-

Fire Hazards: Methacrylate monomers are flammable. Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[4]

-

Storage: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition. Ensure the container is tightly closed. The presence of an inhibitor is crucial for safe storage to prevent spontaneous polymerization.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.[4]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further experimental investigation is necessary to fully characterize this specific monomer and its corresponding polymer for any given application.

References

Solubility of 2-Methyloctyl Methacrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctyl methacrylate is a monomer of significant interest in the synthesis of polymers with applications in various fields, including drug delivery systems, coatings, and adhesives. The solubility of this monomer in organic solvents is a critical parameter that influences polymerization kinetics, process design, and the formulation of end-products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by data from structurally similar compounds, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from its close structural isomers, octyl methacrylate and 2-ethylhexyl methacrylate, to provide a reliable estimation of its solubility behavior. The underlying principle is that the long alkyl chains and the methacrylate group in these molecules will dictate similar solvation properties.

General Solubility Principles of Alkyl Methacrylates

The solubility of alkyl methacrylates is primarily governed by the "like dissolves like" principle. The ester group introduces polarity, while the long alkyl chain imparts a non-polar character. As the length of the alkyl chain increases, the non-polar characteristics become more dominant, leading to better solubility in non-polar organic solvents and reduced solubility in polar solvents like water.

Quantitative Solubility Data (Surrogate Compounds)

The following tables summarize the available quantitative and qualitative solubility data for octyl methacrylate and 2-ethylhexyl methacrylate, which serve as surrogates for this compound.

Table 1: Solubility of Octyl Methacrylate

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | < 0.1 mg/mL[1] |

Table 2: Solubility of 2-Ethylhexyl Methacrylate

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 5.922 mg/L (negligible)[2] |

| Water | Not Specified | Hardly soluble / None[3][4] |

Table 3: Qualitative Solubility of Poly(2-ethylhexyl acrylate)

| Solvent | Solubility |

| Tetrahydrofuran (THF) | Soluble[5] |

| Toluene | Soluble[5] |

| Chloroform (CHCl₃) | Soluble[5] |

Based on these data, it can be inferred that this compound will exhibit very low solubility in water and good solubility in common non-polar organic solvents such as THF, toluene, and chloroform.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid monomer like this compound in an organic solvent can be accurately performed using the shake-flask method to establish equilibrium, followed by a quantitative analysis of the saturated solution.

Key Methodologies:

-

Shake-Flask Method for Equilibrium Solubility: This is a widely recognized and reliable method for determining the equilibrium solubility of a compound in a solvent.[6][7]

-

Gravimetric Analysis: A straightforward and robust method for quantifying the amount of solute in a saturated solution.[8][9][10][11]

-

Spectroscopic and Chromatographic Analysis: Techniques like UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used for more sensitive and specific quantification of the solute concentration.[6][7][12][13]

Detailed Experimental Protocol: Shake-Flask Method with Gravimetric Analysis

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Analytical balance

-

Evaporating dish

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of an undissolved phase of the monomer is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically, agitation can be stopped to allow the undissolved monomer to settle, and a sample of the supernatant can be analyzed to check if the concentration is constant over time.

-

-

Sample Collection:

-

Once equilibrium is established, cease agitation and allow the undissolved monomer to settle completely.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear, saturated supernatant using a pipette. It is crucial to avoid disturbing the undissolved layer.

-

Filter the collected sample using a syringe filter compatible with the organic solvent to remove any suspended micro-droplets of the monomer.

-

-

Gravimetric Quantification:

-

Pre-weigh a clean and dry evaporating dish on an analytical balance (record as W₁).

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (record as W₂).

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The temperature should be below the boiling point of the monomer but high enough for efficient solvent removal.

-

Continue drying until a constant weight is achieved. This indicates that all the solvent has evaporated.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish with the dry solute residue (record as W₃).

-

Calculations:

-

Weight of the solute (monomer): W_solute = W₃ - W₁

-

Weight of the solvent: W_solvent = W₂ - W₃

-

Solubility (in g/100 g of solvent): Solubility = (W_solute / W_solvent) * 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a strong inference of its solubility characteristics can be drawn from its structural analogs, octyl methacrylate and 2-ethylhexyl methacrylate. It is expected to have very poor aqueous solubility and be readily soluble in non-polar organic solvents. For precise quantitative determination, the detailed shake-flask method coupled with gravimetric analysis provides a reliable and accessible experimental protocol for researchers and professionals in the field. This guide serves as a foundational resource for understanding and experimentally determining the solubility of this important methacrylate monomer.

References

- 1. Octyl methacrylate | C12H22O2 | CID 16542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Ethylhexyl methacrylate | C12H22O2 | CID 12713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethylhexyl methacrylate (2-EHMA) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 5. polymersource.ca [polymersource.ca]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Properties of Poly(2-Methyloctyl Methacrylate)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Poly(2-Methyloctyl Methacrylate)

Poly(this compound) is a member of the poly(alkyl methacrylate) family, which is known for its wide range of applications stemming from properties like good weather and aging resistance.[1] The presence of a long, branched alkyl chain in the ester group of poly(this compound) is expected to significantly influence its thermal properties, particularly its glass transition temperature and thermal stability, when compared to shorter-chain counterparts like poly(methyl methacrylate) (PMMA).

Estimated Thermal Properties

The thermal properties of poly(this compound) are crucial for determining its processing conditions and end-use applications. The length and branching of the alkyl side chain play a significant role in dictating the polymer's thermal behavior.

| Thermal Property | Estimated Value/Range | General Trend in Poly(alkyl methacrylates) |

| Glass Transition Temperature (Tg) | -20°C to -5°C | The glass transition temperature generally decreases with increasing length of the n-alkyl side chain up to a certain point, after which side-chain crystallization can lead to an increase. For branched isomers, Tg is typically higher than for their linear counterparts. |

| Thermal Decomposition Temperature (TGA onset) | 200°C - 250°C | Thermal stability tends to decrease with increasing length of the alkyl side chain. Polymers with shorter alkyl chains, such as poly(methyl methacrylate), exhibit greater thermal resistance.[2] The rate of thermal degradation for poly(2-ethylhexyl methacrylate) is much higher than that for poly(methyl methacrylate).[1] |

| Thermal Conductivity | ~0.1 W/(m·K) | Thermal conductivity of amorphous polymers is generally low. The value is not expected to deviate significantly from that of other amorphous poly(methacrylates). |

Thermal Degradation Mechanism

The thermal degradation of poly(alkyl methacrylates) primarily occurs through a depolymerization process, yielding the corresponding methacrylate monomer as the major product.[1] The general mechanism involves random scission of the main polymer chain.[1] For poly(alkyl methacrylates) with longer alkyl chains, in addition to the monomer, significant amounts of olefins and methacrylic acid can also be produced during pyrolysis.[3] The degradation process for poly(alkyl methacrylates) generally occurs in the temperature range of 200–400 °C.[1]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To determine the glass transition temperature (Tg) of poly(this compound). The Tg is observed as a step-like change in the heat flow curve.[4]

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the polymer sample into a standard aluminum DSC pan.[5] Ensure the sample is spread evenly to allow for proper thermal contact.[5] Crimp the pan with a lid.

-

Instrument Setup:

-

Place an empty, crimped aluminum pan of equal mass on the reference stage of the DSC instrument.[5]

-

Place the sample pan on the sample stage.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., -50°C).

-

Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, to a temperature well above the expected Tg (e.g., 50°C).[4][5]

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan under the same conditions to ensure a consistent thermal history.

-

-

Data Analysis: The glass transition temperature (Tg) is determined from the second heating curve. It is typically taken as the midpoint of the step-like transition in the heat flow versus temperature plot.[4] The evaluation procedure is also described in ASTM E1356-08.[6]

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Objective: To determine the thermal stability and decomposition profile of poly(this compound). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[9]

-

Instrument Setup:

-

Place the crucible containing the sample onto the TGA balance.

-

Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative degradation) and set a constant flow rate.[9]

-

-

Thermal Program:

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The onset of decomposition is the temperature at which significant mass loss begins.

-

The temperatures at which specific percentages of mass loss occur (e.g., 5%, 10%, 50%) are often reported to characterize thermal stability.

-

Thermal Conductivity Measurement (Heat Flow Meter Method - ASTM C518)

Objective: To measure the thermal conductivity of poly(this compound). This method determines the steady-state thermal transmission properties using a heat flow meter apparatus.[10]

Methodology:

-

Sample Preparation: Prepare a flat, solid specimen of the polymer with a uniform thickness. The surfaces should be smooth and parallel.

-

Instrument Setup: The heat flow meter apparatus consists of a hot plate and a cold plate, with heat flux transducers incorporated into them.[11]

-

Test Procedure:

-

Place the polymer specimen between the hot and cold plates.[10]

-

Establish a steady temperature difference across the specimen. A common temperature difference is 40°F–50°F, with a mean temperature often set at 75°F.[11]

-

The heat flow through the specimen is measured by the heat flux transducers once a steady-state condition is reached.[10][11]

-

-

Data Analysis: The thermal conductivity (k-value) is calculated from the measured heat flow, the specimen thickness, and the temperature difference across the specimen.[10]

Visualizations

Experimental Workflow for Thermal Characterization

References

- 1. polychemistry.com [polychemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. matestlabs.com [matestlabs.com]

- 11. ASTM C518: Standard Test Method for Steady-State Thermal Transmission Properties [intertek.com]

An In-depth Technical Guide on the Glass Transition Temperature of Poly(2-Methyloctyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Glass Transition Temperature Data

The glass transition temperature is a critical thermal property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[1] This transition corresponds to a change in the mobility of the polymer chains and is observed as a step-change in heat capacity.[1]

While an extensive literature search was conducted, a specific, experimentally determined glass transition temperature for poly(2-methyloctyl methacrylate) was not found. The Tg of a polymer is influenced by several factors including its molecular weight, molecular weight distribution, tacticity, and the thermal history of the sample. Therefore, experimental determination is essential for obtaining an accurate value for a specific batch of the polymer.

| Polymer | Glass Transition Temperature (Tg) in °C |

| Poly(this compound) | Data not available in cited literature |

Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the glass transition temperature of polymers.[2][3] The method involves monitoring the difference in heat flow between a sample and a reference as a function of temperature.[2]

Objective: To determine the glass transition temperature (Tg) of a given sample of poly(this compound).

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC) instrument (e.g., TA Instruments Q200 or similar)[4]

-

Aluminum DSC pans and lids[1]

-

Sample crimper[5]

-

Microbalance (5-10 mg range, readable to ±0.01 mg)

-

Poly(this compound) sample

-

Inert gas supply (e.g., nitrogen)[6]

-

Forceps[5]

Procedure:

-

Sample Preparation:

-

Using a microbalance, accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.[5] Ensure the sample is spread evenly on the bottom of the pan to ensure good thermal contact.[1]

-

Place the lid on the pan and crimp it securely using the sample crimper.[5]

-

Prepare an empty, sealed aluminum pan to be used as a reference.[2]

-

-

Instrument Setup:

-

Turn on the DSC instrument and the cooling unit, allowing them to stabilize.[5]

-

Place the prepared sample pan in the sample holder and the empty reference pan in the reference holder of the DSC cell.[5]

-

Purge the DSC cell with a constant flow of inert gas, such as nitrogen, to provide an inert atmosphere.[6]

-

-

Thermal Program:

-

Set up a heat-cool-heat cycle in the instrument's software. A typical program for a poly(methacrylate) would be:[5]

-

Segment 1 (Equilibration): Equilibrate the sample at a temperature well below the expected Tg. For a novel methacrylate polymer, starting at -50°C is a reasonable starting point.

-

Segment 2 (First Heating Scan): Heat the sample from -50°C to a temperature above the expected Tg, for instance, 150°C, at a constant heating rate of 10°C/min.[4][6] This first scan is important to erase the thermal history of the sample.

-

Segment 3 (Cooling Scan): Cool the sample from 150°C back down to -50°C at a controlled cooling rate, for example, 10°C/min.

-

Segment 4 (Second Heating Scan): Heat the sample again from -50°C to 150°C at a heating rate of 10°C/min.[4] The Tg is typically determined from this second heating scan.

-

-

-

Data Analysis:

-

The DSC software will generate a thermogram, which is a plot of heat flow versus temperature.

-

The glass transition will appear as a step-like change in the baseline of the thermogram.[2]

-

The Tg is typically reported as the midpoint of this transition, though other conventions exist, such as the onset temperature.[7]

-

Experimental Workflow for Polymer Characterization in Drug Delivery

The characterization of polymers is a critical step in the development of drug delivery systems.[8][9] A systematic workflow ensures that the polymer's properties are suitable for the intended application, influencing factors such as drug loading, release kinetics, and biocompatibility.[10]

Caption: Workflow for Polymer Characterization in Drug Delivery.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 3. azom.com [azom.com]

- 4. polychemistry.com [polychemistry.com]

- 5. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 6. keio.elsevierpure.com [keio.elsevierpure.com]

- 7. thermalsupport.com [thermalsupport.com]

- 8. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]

- 9. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Drug Delivery From Polymer-Based Nanopharmaceuticals—An Experimental Study Complemented by Simulations of Selected Diffusion Processes [frontiersin.org]

Reactivity of 2-Methyloctyl Methacrylate in Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated reactivity of 2-methyloctyl methacrylate in free-radical polymerization. Due to a lack of specific kinetic data for this monomer in publicly available literature, this guide synthesizes information on structurally similar long-chain and branched methacrylates to infer its polymerization behavior. Detailed experimental protocols for the homopolymerization of this compound and its copolymerization with common monomers, such as methyl methacrylate (MMA) and styrene, are provided. Furthermore, this guide outlines the established methodologies for determining key polymerization parameters, including reactivity ratios. The included diagrams illustrate the fundamental signaling pathways of free-radical polymerization and representative experimental workflows. This document is intended to serve as a foundational resource for researchers initiating studies on the polymerization characteristics of this compound and its potential applications.

Introduction: Reactivity of Long-Chain Branched Methacrylates

Methacrylate polymers are widely utilized in various fields, including drug delivery, medical devices, and specialty coatings, owing to their diverse and tunable properties. The reactivity of a methacrylate monomer in polymerization is primarily governed by the chemical structure of its ester group. For this compound, the presence of a long, branched alkyl chain is expected to influence its polymerization kinetics and the properties of the resulting polymer.

The bulky 2-methyloctyl group is likely to introduce significant steric hindrance around the vinyl bond. This steric bulk can affect the rate of propagation by impeding the approach of the growing polymer chain to the monomer. Consequently, the homopolymerization rate of this compound may be lower than that of smaller, linear methacrylates like methyl methacrylate.

In copolymerization, the steric hindrance of the 2-methyloctyl group will also play a crucial role in determining the reactivity ratios. The reactivity ratios, r₁ and r₂, indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other comonomer (cross-propagation). It is anticipated that the steric bulk of this compound will influence these ratios in copolymerizations with less hindered monomers like MMA or styrene.

Homopolymerization of this compound

Predicted Kinetic Behavior

The polymerization rate is expected to be influenced by factors such as initiator concentration, temperature, and solvent. The large alkyl group may also affect the termination mechanism. In bulk polymerization, the viscosity of the medium will increase significantly with conversion, potentially leading to diffusion-controlled termination (the Trommsdorff-Norrish effect) and a consequent autoacceleration of the polymerization rate.

Experimental Protocol: Homopolymerization of this compound

This protocol provides a general procedure for the solution polymerization of this compound.

Materials:

-

This compound (inhibitor removed)

-

Toluene (or other suitable solvent), anhydrous

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Methanol

-

Nitrogen gas (high purity)

-

Schlenk flask and other standard glassware

Procedure:

-

Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina to remove the inhibitor. Dry the toluene over calcium hydride and distill under nitrogen.

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

-

Charging the Reactor: To the Schlenk flask, add this compound (e.g., 10 g, 1 equivalent) and toluene (e.g., 20 mL).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiator Addition: Under a positive nitrogen pressure, add a calculated amount of AIBN (e.g., 0.1 mol% relative to the monomer).

-

Polymerization: Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C) and stir the reaction mixture.

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture to determine the monomer conversion using techniques like gravimetry or gas chromatography (GC).

-

Termination and Precipitation: After the desired time or conversion, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a suitable temperature (e.g., 60 °C) to a constant weight.

Copolymerization of this compound

Copolymerization of this compound with other vinyl monomers is a key strategy to tailor the properties of the resulting polymer. Here, we present protocols for its copolymerization with methyl methacrylate (MMA) and styrene.

Copolymerization with Methyl Methacrylate (MMA)

Experimental Protocol:

The procedure is similar to the homopolymerization protocol, with the following modifications:

-

Monomer Feed: In the Schlenk flask, add a mixture of this compound and MMA in a predetermined molar ratio (e.g., 50:50).

-

Low Conversion: To determine reactivity ratios, it is crucial to stop the polymerization at low conversion (typically <10%) to ensure the monomer feed composition remains relatively constant.

-

Copolymer Composition Analysis: After purification, the copolymer composition can be determined using techniques such as ¹H NMR spectroscopy by integrating the signals corresponding to the protons of each monomer unit.

Copolymerization with Styrene

Experimental Protocol:

Follow the same procedure as for the copolymerization with MMA, replacing MMA with styrene in the desired molar ratio. The copolymer composition can be determined by ¹H NMR or UV-Vis spectroscopy (due to the aromatic ring of styrene).

Determination of Reactivity Ratios

The reactivity ratios of this compound (M₁) with a comonomer (M₂) can be determined by performing a series of copolymerizations at different initial monomer feed ratios and analyzing the resulting copolymer compositions at low conversions. The Fineman-Ross and Kelen-Tüdős methods are commonly used linearization methods to determine r₁ and r₂ from the copolymer equation.[1][2][3]

Data Presentation:

The results from these experiments should be summarized in a table to facilitate the calculation of reactivity ratios.

Table 1: Template for Copolymerization Data of this compound (M₁) and Comonomer (M₂)

| Experiment | Mole Fraction of M₁ in Feed (f₁) | Mole Fraction of M₂ in Feed (f₂) | Polymerization Time (min) | Conversion (%) | Mole Fraction of M₁ in Copolymer (F₁) | Mole Fraction of M₂ in Copolymer (F₂) |

| 1 | ||||||

| 2 | ||||||

| 3 | ||||||

| 4 | ||||||

| 5 |

Visualizations

Signaling Pathways and Workflows

Caption: Free-Radical Polymerization Mechanism.

References

The Emerging Potential of 2-Methyloctyl Methacrylate in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkyl methacrylates are a versatile class of monomers that impart unique properties to polymers, including hydrophobicity, flexibility, and a low glass transition temperature. This technical guide explores the potential of 2-Methyloctyl methacrylate, a C9 methacrylate isomer, in the field of polymer chemistry. While specific data for this monomer is not widely available, this document extrapolates from closely related long-chain methacrylates to provide a comprehensive overview of its synthesis, polymerization, and potential applications. Detailed experimental protocols for its preparation via transesterification and its controlled polymerization using Atom Transfer Radical Polymerization (ATRP) are presented. Furthermore, anticipated physicochemical properties of both the monomer and its corresponding polymer are summarized in tabular format to facilitate comparison and guide future research. This guide aims to serve as a foundational resource for scientists and researchers interested in leveraging the unique characteristics of this compound for the development of novel materials in various fields, including specialty coatings, adhesives, and drug delivery systems.

Introduction

The relentless pursuit of advanced polymeric materials with tailored properties has led to the exploration of a vast array of monomers. Among these, long-chain alkyl methacrylates have garnered significant interest due to the influence of the alkyl side chain on the final polymer's characteristics. The incorporation of bulky, hydrophobic alkyl groups can significantly alter properties such as thermal behavior, mechanical strength, and surface energy. This compound, with its nine-carbon branched alkyl chain, represents an intriguing yet underexplored monomer in this class. This guide provides a technical overview of its potential, drawing parallels with well-studied analogues like 2-ethylhexyl methacrylate and other long-chain methacrylates.

Synthesis of this compound

The most common and industrially viable methods for the synthesis of long-chain alkyl methacrylates are direct esterification of methacrylic acid and transesterification of a shorter-chain methacrylate, typically methyl methacrylate.

Transesterification of Methyl Methacrylate

Transesterification is a widely employed method for the synthesis of higher alkyl methacrylates. This process involves the reaction of methyl methacrylate with a higher boiling point alcohol, in this case, 2-methyloctanol, in the presence of a catalyst. The equilibrium is driven forward by the removal of the lower-boiling methanol byproduct.

Logical Workflow for Transesterification Synthesis

Caption: Workflow for the synthesis of this compound via transesterification.

Experimental Protocol: Transesterification

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a distillation column connected to a condenser and a receiving flask.

-

Charging Reactants: The flask is charged with 2-methyloctanol (1.0 mol), methyl methacrylate (1.5 mol, as both reactant and solvent), a suitable transesterification catalyst (e.g., 0.5 mol% dibutyltin dilaurate), and a polymerization inhibitor (e.g., 200 ppm hydroquinone monomethyl ether).

-

Reaction: The mixture is heated to a gentle reflux (approximately 100-120 °C) with continuous stirring. The methanol-methyl methacrylate azeotrope will begin to distill.

-

Monitoring Progress: The reaction progress is monitored by measuring the amount of methanol collected in the receiving flask. The reaction is considered complete when the theoretical amount of methanol has been collected.

-

Purification: After completion, the reaction mixture is cooled to room temperature. The excess methyl methacrylate is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Physicochemical Properties of this compound (Estimated)

As direct experimental data for this compound is scarce, the following table provides estimated values based on trends observed for other C8-C10 alkyl methacrylates.

| Property | Estimated Value |

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| Boiling Point | ~230-240 °C (at atm. pressure) |

| Density | ~0.88 - 0.90 g/cm³ |

| Refractive Index | ~1.43 - 1.44 |

Polymerization of this compound

The polymerization of this compound can be achieved through various techniques, including conventional free-radical polymerization. However, for applications requiring well-defined polymer architectures and controlled molecular weights, controlled/"living" radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) are preferred.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including methacrylates. It allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.

Experimental Workflow for ATRP

Caption: Workflow for the Atom Transfer Radical Polymerization of this compound.

Experimental Protocol: ATRP

-

Preparation of Reactants: The monomer, this compound, is passed through a column of basic alumina to remove the inhibitor. The solvent (e.g., anisole) is dried and deoxygenated. The initiator (e.g., ethyl α-bromoisobutyrate, EBiB), catalyst (e.g., copper(I) bromide, CuBr), and ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are used as received or purified as necessary.

-

Reaction Setup: In a glovebox or under an inert atmosphere, CuBr and the ligand are added to a Schlenk flask equipped with a magnetic stir bar. The flask is sealed with a rubber septum.

-

Addition of Monomer and Solvent: The deoxygenated monomer and solvent are added to the Schlenk flask via syringe. The mixture is stirred until the catalyst complex dissolves.

-

Initiation: The initiator, EBiB, is injected into the reaction mixture to start the polymerization.

-

Polymerization: The flask is placed in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 70-90 °C). Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

Termination and Purification: Once the desired conversion is reached, the polymerization is terminated by exposing the reaction mixture to air. The mixture is diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent (e.g., cold methanol) and dried under vacuum.

Properties of Poly(this compound) (Anticipated)

The properties of poly(this compound) are expected to be influenced by its long, branched alkyl side chain. The following table presents anticipated properties based on data from similar long-chain poly(alkyl methacrylates).

| Property | Anticipated Value / Characteristic |

| Glass Transition Temperature (Tg) | -10 to -30 °C |

| Appearance | Optically clear, amorphous solid |

| Solubility | Soluble in common organic solvents (THF, toluene, chloroform), insoluble in water and lower alcohols |

| Molecular Weight (by ATRP) | Controllable, typically 10,000 - 100,000 g/mol |

| Polydispersity Index (PDI) (by ATRP) | < 1.3 |

| Tensile Strength | Low |

| Elongation at Break | High |

| Surface Energy | Low, resulting in hydrophobic and oleophobic properties |

Potential Applications

The unique combination of properties anticipated for poly(this compound) makes it a promising candidate for a variety of applications:

-

Specialty Coatings: Its low surface energy and hydrophobicity could be leveraged in the formulation of water-repellent and anti-fouling coatings. The low Tg would also impart flexibility, making it suitable for coatings on flexible substrates.

-

Adhesives: The low glass transition temperature suggests that it could be a valuable component in pressure-sensitive adhesives, providing a good balance of tack, peel, and shear properties.

-

Lubricant Additives: Long-chain polymethacrylates are known to be effective viscosity index improvers in lubricating oils. Poly(this compound) could offer similar performance.

-

Drug Delivery: The hydrophobic nature of the polymer could be utilized in the design of drug delivery systems for hydrophobic drugs, potentially in the form of nanoparticles or micelles for controlled release applications. The biocompatibility of polymethacrylates, in general, makes this a promising area of investigation.

-

Plasticizers: Due to its low Tg, it could act as a polymeric plasticizer for more brittle polymers, enhancing their flexibility and impact resistance.

Signaling Pathway Analogy for Application Development

Caption: Relationship between monomer structure, polymer properties, and potential applications.

Conclusion

This compound presents a compelling opportunity for the development of novel polymeric materials with desirable properties such as low glass transition temperature, high flexibility, and significant hydrophobicity. While direct experimental data remains limited, this technical guide provides a robust framework for its synthesis, controlled polymerization, and a clear rationale for its potential applications in diverse fields ranging from industrial coatings and adhesives to advanced drug delivery systems. The detailed experimental protocols and anticipated property data herein are intended to catalyze further research and development into this promising, yet underexplored, methacrylate monomer.

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of 2-Methyloctyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the free-radical polymerization of 2-methyloctyl methacrylate, a monomer increasingly utilized in the development of novel drug delivery systems and advanced biomaterials. The protocols outlined below are based on established principles of polymer chemistry and can be adapted for various research and development applications.

Introduction

This compound is a branched-chain acrylic monomer that, when polymerized, forms poly(this compound), a polymer with distinct physicochemical properties. Its branched alkyl side chain imparts a unique combination of hydrophobicity, flexibility, and a low glass transition temperature, making it an attractive candidate for applications in drug delivery where controlled release and biocompatibility are paramount. The free-radical polymerization of this monomer can be achieved through conventional methods or controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which offer precise control over the polymer's molecular weight and architecture.

Applications in Drug Development

Polymers based on long-chain methacrylates are finding increasing use in the pharmaceutical sciences.[1] While specific data on poly(this compound) is emerging, the properties of analogous poly(alkyl methacrylates) suggest significant potential in the following areas:

-

Drug Delivery Vehicles: The hydrophobic and flexible nature of poly(this compound) makes it suitable for encapsulating lipophilic drugs, potentially enhancing their solubility and bioavailability.[2] Copolymers containing this monomer can be designed to form nanoparticles or micelles for targeted drug delivery.

-

Transdermal Patches: The low glass transition temperature and adhesive properties of polymers with long alkyl side chains are advantageous for the development of transdermal drug delivery systems, ensuring good skin contact and facilitating drug permeation.

-

Medical Device Coatings: The biocompatibility and biostability of polymethacrylates make them suitable for coating medical devices, such as stents, to control drug elution and improve device performance.[1]

-

Tissue Engineering Scaffolds: The mechanical properties of these polymers can be tuned for use in tissue engineering, providing structural support for cell growth and tissue regeneration.

Experimental Protocols

The following section details protocols for the free-radical polymerization of this compound. These are generalized procedures that may require optimization based on specific experimental goals.

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |

| This compound | ≥98% | Sigma-Aldrich, TCI | Inhibitor should be removed before use. |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol before use. |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Methanol | ACS reagent, ≥99.8% | Fisher Scientific | For polymer precipitation. |

| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific | For polymer dissolution. |

| Basic alumina | Activated, Brockmann I | Sigma-Aldrich | For inhibitor removal. |

Monomer Purification

Prior to polymerization, it is crucial to remove the inhibitor (typically hydroquinone monomethyl ether) from the this compound monomer.

Procedure:

-

Pass the this compound monomer through a column packed with basic alumina.

-

Collect the inhibitor-free monomer in a clean, dry flask.

-

Store the purified monomer at a low temperature (e.g., 4 °C) and use it within a short period to prevent spontaneous polymerization.

Conventional Free-Radical Polymerization (Solution)

This protocol describes a standard solution polymerization using AIBN as a thermal initiator.

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10 g, 50.4 mmol) and anhydrous toluene (e.g., 20 mL).

-

Add the desired amount of AIBN (e.g., 0.083 g, 0.50 mmol, for a monomer to initiator ratio of 100:1).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.

-

To quench the reaction, cool the flask to room temperature and expose the contents to air.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration and wash it with fresh methanol.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of the Polymer

The resulting poly(this compound) can be characterized using various analytical techniques to determine its molecular weight, polydispersity, and thermal properties.

| Characterization Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure and determination of monomer conversion. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |

Process Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the solution polymerization of this compound.

Caption: Workflow for Solution Polymerization.

Free-Radical Polymerization Mechanism

The fundamental steps of free-radical polymerization are initiation, propagation, and termination.

Caption: Free-Radical Polymerization Steps.

Quantitative Data Summary

The following table provides an example of how to structure the quantitative data obtained from the polymerization of this compound under different conditions. The values presented are hypothetical and should be replaced with experimental data.

| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| 1 | 100:1 | 70 | 6 | 65 | 45,000 | 90,000 | 2.0 |

| 2 | 100:1 | 70 | 12 | 85 | 55,000 | 115,000 | 2.1 |

| 3 | 200:1 | 70 | 12 | 78 | 80,000 | 170,000 | 2.1 |

| 4 | 100:1 | 80 | 6 | 75 | 48,000 | 100,000 | 2.08 |

Safety Precautions

-

This compound is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents like toluene and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.

-

AIBN is a thermally unstable compound that can decompose vigorously. Store it at a low temperature and handle it with care.

-

Polymerization reactions can be exothermic. Monitor the reaction temperature, especially for bulk polymerizations.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2-Methyloctyl Methacrylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: